Product packaging for Clothianidin-2-S-propanoic acid(Cat. No.:)

Clothianidin-2-S-propanoic acid

Cat. No.: B12371859
M. Wt: 319.4 g/mol
InChI Key: RHZHMAPQLNKMEL-UHFFFAOYSA-N
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Description

Contextualization within Neonicotinoid Insecticide Research Paradigms

Neonicotinoids represent a class of neuro-active insecticides that are modeled after nicotine. nih.gov They are among the most widely used insecticides globally, applied to a vast array of crops including corn, canola, cotton, and various fruits and vegetables. nih.gov The mode of action for these compounds involves binding to the nicotinic acetylcholine (B1216132) receptors in the insect nervous system, leading to paralysis and death. sumitomo-chem.co.jpresearchgate.net

The widespread use of neonicotinoids, such as clothianidin, has prompted extensive research into their environmental fate, potential ecological impacts, and the development of sensitive detection methods. epa.govpurdue.edu Concerns have been raised about their persistence in soil and water, potential for groundwater contamination, and effects on non-target organisms, including pollinators like honey bees. epa.govpurdue.eduepa.govnih.gov Research has shown that neonicotinoids can negatively impact the immune systems of insects, potentially making them more susceptible to pathogens. nih.govnih.govresearchgate.net This has led to regulatory actions and bans in some regions. nih.gov

Elucidation of its Chemical Identity as a Clothianidin Hapten for Research Applications

Clothianidin-2-S-propanoic acid is chemically identified as 3-[5-(3-methyl-2-nitroguanidinomethyl)-1,3-thiazol-2-ylthio] propionic acid. nih.gov It is synthesized as a hapten of the parent insecticide, clothianidin. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The synthesis of this hapten is a crucial first step in the development of immunoassays for clothianidin. nih.govresearchgate.net

The design and synthesis of haptens are critical because their structure determines the specificity and sensitivity of the resulting antibodies and the subsequent detection methods. researchgate.netmdpi.com The synthesis process for this compound involves creating a derivative of clothianidin that can be conjugated to a carrier protein. nih.gov This often involves introducing a functional group, like a carboxylic acid, that can form a stable bond with the protein. nih.gov

Significance in the Development of Immunochemical Analytical Methodologies

The primary significance of this compound lies in its role in the development of immunochemical analytical methods, particularly the enzyme-linked immunosorbent assay (ELISA). nih.gov These methods are highly valued for their sensitivity, specificity, and suitability for rapid screening of environmental and food samples. researchgate.net

Once synthesized, the hapten (this compound) is conjugated to a carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA), to create an immunogen. nih.govmdpi.com This immunogen is then used to immunize animals, typically mice, to produce monoclonal antibodies that specifically recognize clothianidin. nih.govmdpi.com

These monoclonal antibodies are the key component of ELISA tests. In a competitive ELISA format, the antibody is incubated with a sample potentially containing clothianidin and a known amount of enzyme-labeled clothianidin. The parent compound in the sample competes with the labeled compound for binding to the antibody. The resulting signal is inversely proportional to the concentration of clothianidin in the sample. A direct competitive ELISA based on a monoclonal antibody developed using a clothianidin hapten showed a 50% inhibition concentration (IC50) value of 4.4 ng/mL for clothianidin. nih.gov

Table 1: Performance of a Direct Competitive ELISA for Clothianidin

Parameter Value Reference
IC50 4.4 ng/mL nih.gov
Working Range 1.5–15 ng/mL nih.gov

| Cross-reactivity (Dinotefuran) | 64% | nih.gov |

This table showcases the sensitivity and operational range of an ELISA developed using a monoclonal antibody derived from a clothianidin hapten.

Overview of its Role in Tracing Environmental and Biological Fates of Parent Compounds

The development of sensitive analytical methods like ELISA, enabled by haptens such as this compound, is crucial for monitoring the environmental and biological fate of the parent compound, clothianidin. Clothianidin is known to be persistent and mobile in the environment, with the potential to leach into groundwater and run off into surface waters. epa.gov

Studies have shown that clothianidin can be detected in soil, water, and vegetation following its application. purdue.edu The ability to accurately measure low concentrations of this insecticide is vital for assessing exposure levels for non-target organisms and for understanding its long-term environmental impact. For instance, residues of clothianidin have been found on dandelions near fields where treated maize was planted. purdue.edu

Furthermore, understanding the degradation of clothianidin is important, as some of its metabolites can also be toxic. nih.govpurdue.edu The analytical methods developed using this compound can be adapted to detect these metabolites as well, providing a more complete picture of the environmental presence and impact of clothianidin use.

Table 2: Compound Names

Compound Name
Clothianidin
This compound
Dinotefuran
Imidacloprid (B1192907)
Thiamethoxam
Acetamiprid (B1664982)
Thiacloprid
Nitenpyram
Chlorpyrifos
Keyhole Limpet Hemocyanin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N5O4S2 B12371859 Clothianidin-2-S-propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N5O4S2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[[5-[[[(E)-N-methyl-N'-nitrocarbamimidoyl]amino]methyl]-1,3-thiazol-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C9H13N5O4S2/c1-10-8(13-14(17)18)11-4-6-5-12-9(20-6)19-3-2-7(15)16/h5H,2-4H2,1H3,(H,15,16)(H2,10,11,13)

InChI Key

RHZHMAPQLNKMEL-UHFFFAOYSA-N

Isomeric SMILES

CN/C(=N\[N+](=O)[O-])/NCC1=CN=C(S1)SCCC(=O)O

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)SCCC(=O)O

Origin of Product

United States

Advanced Analytical Methodologies for the Detection and Quantification of Clothianidin 2 S Propanoic Acid and Associated Metabolites

Development of Immunochemical Assays Utilizing Clothianidin-2-S-propanoic Acid as a Hapten

The development of sensitive and specific immunochemical assays for the detection of neonicotinoid insecticides, such as clothianidin, relies heavily on the production of high-affinity antibodies. Since small molecules like clothianidin are not immunogenic on their own, they must be covalently linked to a larger carrier protein. This process involves designing and synthesizing a derivative of the target molecule, known as a hapten, which incorporates a functional group for conjugation. This compound has been identified as a key hapten in this process, enabling the generation of antibodies for use in various immunoassay formats.

Hapten Synthesis and Rational Design for Antibody Recognition

The cornerstone of producing a selective antibody is the rational design of the hapten. The structure of the hapten dictates which specific epitopes of the target molecule are presented to the immune system, thereby determining the specificity and sensitivity of the resulting antibodies. For clothianidin, a common strategy involves introducing a spacer arm at a position that is distal from its key structural motifs, thus ensuring these motifs are exposed for antibody recognition.

A new clothianidin hapten, identified as 3-[5-(3-methyl-2-nitroguanidinomethyl)-1,3-thiazol-2-ylthio] propionic acid, has been synthesized for this purpose. researchgate.netnih.gov The design of this hapten is crucial for the performance of the antibody. The goal is to expose the characteristic spatial structure of the clothianidin molecule to elicit a specific immune response. researchgate.net The synthesis pathway for this hapten is a multi-step process that modifies the clothianidin structure to include a propionic acid group, which provides a carboxyl functional group necessary for conjugation to carrier proteins. nih.gov This strategic placement of the linker arm is intended to preserve the integrity of the thiazole (B1198619) ring and the nitroguanidine (B56551) moiety, which are critical for antibody recognition.

Conjugation Chemistry for Immunogen and Tracer Preparation

To elicit an immune response, the synthesized hapten must be conjugated to a large immunogenic carrier protein, creating an immunogen. nih.govthermofisher.com Common carrier proteins used for this purpose include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). thermofisher.commdpi.com The choice of conjugation chemistry depends on the available functional groups on the hapten. thermofisher.com

For haptens like this compound that possess a terminal carboxyl group, the carbodiimide reaction is a frequently used method. thermofisher.commdpi.com This method utilizes reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group on the hapten, forming an active intermediate that readily reacts with primary amine groups (e.g., lysine residues) on the carrier protein to form stable amide bonds. thermofisher.com The resulting hapten-carrier protein conjugate, for instance, Clothianidin hapten conjugated to KLH, serves as the immunogen for animal immunization. nih.govresearchgate.net Similarly, the hapten can be conjugated to other proteins like ovalbumin (OVA) or enzymes for use as coating antigens or enzyme tracers in different ELISA formats. mdpi.com

Conjugate ComponentPurposeCarrier Protein ExampleConjugation Method
Hapten This compoundImmunogen PreparationKLH (Keyhole Limpet Hemocyanin) nih.gov
Hapten This compoundCoating Antigen PreparationOVA (Ovalbumin) mdpi.com

Monoclonal and Polyclonal Antibody Production and Characterization

Once the immunogen is prepared, it is used to immunize laboratory animals, typically mice, to produce antibodies. antibodybeyond.com The process can generate either polyclonal antibodies, which are a heterogeneous mixture of antibodies recognizing different epitopes, or monoclonal antibodies (mAbs), which are a homogeneous population of antibodies that recognize a single specific epitope. antibodybeyond.com Monoclonal antibodies are often preferred for their high specificity and consistency.

The production of monoclonal antibodies involves immunizing mice with the hapten-KLH conjugate. nih.gov After a sufficient immune response is achieved, spleen cells from the mice are fused with myeloma cells to create hybridoma cells. mdpi.com These hybridomas are then screened to identify clones that secrete antibodies with high affinity and specificity for clothianidin. nih.govresearchgate.net

The characterization of the produced antibodies is a critical step. It involves determining their sensitivity, typically expressed as the IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding), and their specificity, which is assessed by measuring cross-reactivity with structurally related compounds. For example, a monoclonal antibody designated CTN-16A3-13, produced using a clothianidin hapten, was characterized and showed an IC50 value of 4.4 ng/mL for clothianidin. nih.govresearchgate.net Another study produced a recombinant antibody (1F7-RAb) with a high specificity and an IC50 of 4.62 µg/L for clothianidin. mdpi.com

AntibodyTypeIC50 for ClothianidinCross-Reactivity Highlight
CTN-16A3-13 Monoclonal4.4 ng/mL nih.gov64% with Dinotefuran nih.gov
1F7-RAb Recombinant Monoclonal4.62 µg/L mdpi.comHighly specific to clothianidin mdpi.com
5C3-RAb Recombinant MonoclonalNot specified as primary targetBinds to both clothianidin and dinotefuran mdpi.com

Optimization and Validation of Enzyme-Linked Immunosorbent Assays (ELISA) for Neonicotinoid Detection

The developed monoclonal antibodies are the key reagents for establishing an Enzyme-Linked Immunosorbent Assay (ELISA). The direct competitive ELISA (dc-ELISA) is a common format for small molecule detection. nih.govgoldstandarddiagnostics.com In this format, the antibody is immobilized on a microtiter plate, and the sample containing clothianidin competes with a known amount of enzyme-labeled clothianidin (tracer) for binding to the antibody. The resulting color signal is inversely proportional to the concentration of clothianidin in the sample. goldstandarddiagnostics.com

Assay optimization involves adjusting parameters such as the concentration of the coating antigen and the antibody dilution to achieve the best sensitivity and working range. For the mAb CTN-16A3-13, a dc-ELISA was developed with a working range of 1.5–15 ng/mL for clothianidin. nih.govresearchgate.net

Validation of the ELISA method is crucial to ensure its reliability for analyzing real-world samples. This involves assessing the assay's recovery, precision, and accuracy. Recovery studies are performed by spiking known concentrations of clothianidin into various sample matrices (e.g., crops) and measuring the detected concentration. For the dc-ELISA based on mAb CTN-16A3-13, recovery examinations in cucumber, tomato, and apple samples showed good agreement with the spiked concentrations, with recovery rates ranging from 104% to 124% and coefficient of variation values between 1.8% and 15%. nih.govresearchgate.net Such results demonstrate the utility of the developed ELISA as a screening tool for clothianidin residues in agricultural products. nih.gov

ParameterResult
Assay Format Direct Competitive ELISA (dc-ELISA) nih.gov
Monoclonal Antibody CTN-16A3-13 nih.gov
IC50 (Clothianidin) 4.4 ng/mL nih.govresearchgate.net
Working Range 1.5–15 ng/mL nih.govresearchgate.net
Recovery Rate (Crops) 104% - 124% nih.govresearchgate.net
Coefficient of Variation 1.8% - 15% nih.govresearchgate.net

Chromatographic and Spectrometric Techniques for Comprehensive Metabolite Characterization

While immunoassays provide rapid and high-throughput screening, chromatographic techniques coupled with spectrometry are essential for the confirmatory analysis and comprehensive characterization of clothianidin and its metabolites. High-Performance Liquid Chromatography (HPLC) is a cornerstone of these analytical efforts. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) in Metabolite Separation

HPLC is widely used for the separation, identification, and quantification of clothianidin and its various degradation products in environmental and agricultural samples. researchgate.netresearchgate.net The method's effectiveness relies on the selection of an appropriate stationary phase (column), mobile phase composition, and detector.

For the analysis of clothianidin and its metabolites—such as Thiazolylmethylnitroguanidine (TZNG), Thiazolylmethylguanidine (TMG), Thiazolylmethylurea (TZMU), and Methylnitroguanidine (MNG)—reversed-phase HPLC is commonly employed. researchgate.netresearchgate.netjfda-online.com A C18 column is a frequent choice for the stationary phase. nih.gov The separation is achieved by using a mobile phase, often a mixture of acetonitrile and water, with a specific flow rate. nih.govcabidigitallibrary.org Gradient elution, where the mobile phase composition is changed over time, can be used to improve the separation of multiple metabolites within a single run. researchgate.netjfda-online.com

Detection is typically performed using a UV detector set at a wavelength where clothianidin absorbs strongly, such as 270 nm or 254 nm. nih.govjfda-online.comcabidigitallibrary.org Method validation for HPLC includes assessing linearity, recovery rates, and limits of quantification (LOQ). For instance, an HPLC method for clothianidin and its metabolites in rice reported average recoveries ranging from 61% to 113% for different metabolites, with an LOQ of 0.05 ppm for clothianidin. researchgate.netjfda-online.com

HPLC ParameterTypical Condition
Column C18 reversed-phase nih.gov
Mobile Phase Acetonitrile/water mixture nih.govcabidigitallibrary.org
Flow Rate e.g., 0.85 mL/min nih.gov or 0.8 mL/min cabidigitallibrary.org
Column Temperature e.g., 40 °C nih.gov
Detection Wavelength 270 nm nih.govcabidigitallibrary.org or 254 nm jfda-online.com
Injection Volume 20 µL nih.govcabidigitallibrary.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Qualitative and Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of neonicotinoid insecticides and their metabolites due to its high sensitivity and specificity. nih.gov This method is well-suited for identifying and quantifying trace levels of clothianidin and its degradation products in various environmental and biological samples.

Qualitative and Quantitative Analysis:

For quantitative analysis, LC-MS/MS is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. For instance, in the analysis of the parent compound clothianidin, a common transition monitored is m/z 250 → 169. austinpublishinggroup.com Similar specific transitions would be developed for this compound to ensure its unambiguous detection.

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides high mass accuracy and resolution. scienceopen.com This capability is invaluable for both qualitative and quantitative analysis. In qualitative screening, HRMS can determine the elemental composition of unknown metabolites, aiding in their identification. For quantitative purposes, the high resolving power allows for the separation of target analytes from matrix interferences, improving accuracy. scienceopen.com

Sample Preparation and Chromatographic Separation:

Effective sample preparation is crucial for accurate analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed for extracting neonicotinoids and their metabolites from complex matrices like soil and agricultural products. nih.gov This is often followed by a solid-phase extraction (SPE) step for further cleanup. nih.govaustinpublishinggroup.com

Chromatographic separation is typically achieved using reversed-phase columns, such as a C18 column. nih.gov A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid, is used to separate the target compounds. nih.gov

Table 1: Typical LC-MS/MS Parameters for Neonicotinoid Metabolite Analysis
ParameterTypical ConditionsReference
InstrumentLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.govaustinpublishinggroup.com
ColumnReversed-phase C18 nih.gov
Mobile PhaseGradient of water and acetonitrile/methanol with formic acid nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) scienceopen.com

A study on the aerobic degradation of clothianidin by Pseudomonas stutzeri smk utilized LC-MS to identify metabolites. The analysis was performed with a solvent system of acetonitrile-water (70:30, v/v) containing 0.1% acetic acid at a flow rate of 0.5 ml/min. nih.gov This approach successfully separated clothianidin from its degradation products, demonstrating the utility of LC-MS in metabolic studies. nih.gov

Environmental Distribution, Persistence, and Mobility of Clothianidin Transformation Products

Occurrence and Residue Levels in Diverse Environmental Compartments

Soil Matrix Accumulation and Dissipation Dynamics

Clothianidin is characterized by its high persistence in soil. herts.ac.uk Studies have reported its aerobic soil metabolism half-life to be anywhere from 148 to 1,155 days. epa.govepa.gov This persistence can lead to accumulation in the soil, especially with repeated annual applications. epa.govepa.gov For example, field dissipation studies have shown half-lives ranging from 277 to 1,386 days in the top 15 cm of soil. epa.gov The rate of dissipation and its tendency to bind to soil particles can be influenced by soil type and the amount of organic matter. egranth.ac.innih.gov For instance, adsorption of clothianidin was higher in soils with more organic matter, which can reduce its mobility. egranth.ac.in

Aquatic System Presence and Transport Mechanisms

Due to its high water solubility and mobility, clothianidin has the potential to move from agricultural fields into aquatic systems. mdpi.complos.org The primary transport mechanisms are leaching through the soil into groundwater and surface runoff into rivers, streams, and ponds. epa.govmdpi.com Its stability against hydrolysis at various environmental pH levels further contributes to its persistence in water. epa.govfao.org Once in aquatic environments, photolysis (breakdown by sunlight) can be a significant route of degradation, with an aqueous photolysis half-life of less than a day. epa.govepa.gov However, its persistence in soil means it can be a long-term source for aquatic contamination. epa.gov Detections in Minnesota, for example, found clothianidin in 11% of groundwater samples and at a maximum concentration of 0.26 ppb in surface water. health.state.mn.us

Detection in Agricultural and Natural Matrices (e.g., pollen, nectar, water)

As a systemic insecticide, clothianidin is absorbed by plants from the soil or through foliar application and translocated throughout the plant's tissues, including to pollen and nectar. epa.gov This translocation creates a potential exposure route for pollinators, which has been a significant area of concern and research. epa.govepa.gov Residues have been detected in various environmental samples. For example, a study near a bioenergy plant that used treated seeds found clothianidin in 100% of indoor and 90% of outdoor surface dust samples. nih.gov

Leaching and Runoff Potential of Related Degradation Products

The parent compound, clothianidin, is considered to have a high potential for leaching to groundwater due to its mobility and persistence. epa.govherts.ac.ukepa.gov This characteristic is associated with its chemical properties, such as its water solubility and how it interacts with soil particles. epa.gov The leaching potential can be influenced by soil type, with greater mobility observed in sandy loam soils compared to clay loam soils. egranth.ac.in Organic amendments to soil can decrease the leaching potential. nih.gov

Bioavailability and Systemic Translocation within Environmental Systems

The bioavailability of clothianidin in soil is a key factor in its environmental impact. Its systemic nature means that once it is available for uptake by plants, it can be translocated throughout the plant's vascular system. epa.gov This is the intended mode of action for protecting the plant against pests. egranth.ac.in However, this same mechanism makes the compound available in parts of the plant, like nectar and pollen, that are foraged by non-target organisms. epa.gov The bioavailability in soil can be affected by factors like soil composition and organic matter content, which influence adsorption. egranth.ac.in The processes governing the bioavailability and translocation of Clothianidin-2-S-propanoic acid are expected to be linked to its own physicochemical properties, which are not well-documented.

Data on Clothianidin Environmental Fate

Below are tables summarizing key data points related to the parent compound, clothianidin.

Table 1: Soil Persistence of Clothianidin
Study TypeHalf-Life (t½) in DaysSource
Aerobic Soil Metabolism148 to 1,155 epa.govepa.gov
Terrestrial Field Dissipation (0-15 cm depth)277 to 1,386 epa.gov
Anaerobic Soil103.7 to 143.3 egranth.ac.in
Photolysis on Soil34 epa.gov
Table 2: Aquatic Fate of Clothianidin
ProcessHalf-Life (t½) / PropertySource
Aqueous Photolysis< 1 day epa.govepa.gov
HydrolysisStable at environmental pHs epa.govfao.org
Anaerobic Aquatic Metabolism27 days epa.gov
Water Solubility327 mg/L at 20°C nih.gov

Future Research Trajectories and Methodological Innovations for Clothianidin 2 S Propanoic Acid Research

Development of Novel Analytical Probes and Biosensors Utilizing Haptenic Structures

The accurate and rapid detection of Clothianidin-2-S-propanoic acid in environmental matrices is a critical first step in assessing its prevalence and potential risks. Future research will likely focus on the development of highly specific and sensitive analytical tools, with a particular emphasis on biosensors that leverage haptenic structures.

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. plos.org The development of immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), has been a valuable tool for the detection of the parent compound, clothianidin, and other neonicotinoids. mdpi.comnih.gov This approach relies on the synthesis of a hapten that mimics the structure of the target analyte. For this compound, this would involve designing and synthesizing a hapten that incorporates its key structural features. This hapten would then be conjugated to a carrier protein to generate specific antibodies. nih.gov

Future research will likely see the development of novel biosensors incorporating these specific antibodies. For instance, electrochemical aptasensors, which use aptamers (single-stranded DNA or RNA molecules) as recognition elements, have shown promise for the multiplexed detection of neonicotinoids like clothianidin. nih.gov Similar platforms could be adapted for this compound. Furthermore, the use of nanomaterials, such as reduced graphene oxide, can enhance the sensitivity and performance of these biosensors. nih.gov The development of portable and user-friendly biosensor devices, such as immunochromatographic assays, would also facilitate on-site monitoring of this metabolite in soil and water samples. mdpi.com

Table 1: Potential Biosensor Technologies for this compound Detection

Biosensor TypeRecognition ElementPotential Advantages
Immunoassay (ELISA)AntibodyHigh specificity and sensitivity
Electrochemical AptasensorAptamerHigh stability, specificity, and potential for multiplexing
Immunochromatographic AssayAntibodyPortability, rapid results, ease of use
Fluorescent ImmunoassayAntibodyHigh sensitivity

Advanced Computational Modeling of Environmental Fate and Transformation Pathways

Computational modeling is an indispensable tool for predicting the environmental behavior of pesticides and their metabolites. Advanced computational models will play a crucial role in understanding the fate and transformation of this compound in various environmental compartments.

The environmental fate of a chemical is influenced by processes such as adsorption-desorption in soil and degradation through biotic and abiotic pathways. nih.gov Models can be used to simulate these processes and predict the persistence and mobility of this compound. For instance, the photolytic degradation of clothianidin has been studied, and similar computational approaches could be applied to its propanoic acid metabolite to understand its stability under sunlight. mdpi.comsigmaaldrich.cn

Future research should focus on developing and refining multi-species environmental fate models that can account for the transformation of clothianidin into this compound and other potential degradation products. nih.gov These models can help in assessing the potential for groundwater contamination and long-range transport. Furthermore, computational tools can be employed to predict the possible transformation products of this compound itself, which is crucial for a comprehensive risk assessment. acs.org The integration of experimental data with model predictions will be key to validating and improving the accuracy of these computational tools. frontiersin.org

Table 2: Key Parameters for Computational Modeling of this compound

ParameterDescriptionImportance
Adsorption-Desorption Coefficients (Kd, Koc)Measure of partitioning between soil/sediment and waterDetermines mobility in the environment
Degradation Half-life (DT50)Time taken for 50% of the compound to degradeIndicates persistence in different environmental matrices
Photodegradation RateRate of degradation due to sunlightImportant for assessing fate on surfaces and in surface water
Biotransformation PathwaysMetabolic pathways in microorganismsKey to understanding its breakdown in soil and water

Integration of Multi-Omics Approaches for Deeper Mechanistic Insights into Environmental Interactions

To gain a deeper understanding of the potential ecological impacts of this compound, it is essential to move beyond simple toxicity tests and investigate its interactions with organisms at a molecular level. The integration of multi-omics approaches—genomics, proteomics, metabolomics, and lipidomics—offers a powerful platform for achieving this. nih.gov

Multi-omics studies can reveal how exposure to this compound affects the biological pathways of non-target organisms, such as soil microbes, invertebrates, and plants. vu.nlnih.gov For example, metabolomics can be used to identify changes in the metabolic profiles of organisms exposed to the compound, providing insights into its mode of action and potential toxic effects. nih.govnih.gov Proteomics can identify alterations in protein expression, highlighting the specific cellular processes that are affected.

Future research should aim to apply integrated multi-omics approaches to a range of relevant environmental organisms. oup.com This will allow for a systems-level understanding of the perturbations caused by this compound. Such studies can help in identifying sensitive biomarkers of exposure and effect, which can be invaluable for environmental monitoring and risk assessment. researchgate.net By combining data from different omics layers, researchers can construct comprehensive models of the molecular interactions between this compound and biological systems, leading to a more predictive and mechanistically informed ecotoxicology.

Table 3: Multi-Omics Approaches for Studying Environmental Interactions

Omics DisciplineInformation GainedPotential Application for this compound
GenomicsChanges in gene expressionIdentifying genes and pathways affected by exposure
ProteomicsAlterations in protein abundance and modificationsUnderstanding the cellular response to the compound
MetabolomicsChanges in the levels of small molecule metabolitesRevealing metabolic disruptions and identifying biomarkers
LipidomicsAlterations in lipid profilesAssessing impacts on cell membranes and signaling

Q & A

Q. What are the established synthetic routes for Clothianidin-2-S-propanoic acid, and what are the critical reaction conditions influencing yield and purity?

Methodological Answer:

  • Step 1: Start with the parent compound (e.g., clothianidin) and introduce the propanoic acid moiety via nucleophilic substitution or coupling reactions. Use catalysts like palladium for hydrogenation (common in amino acid derivative synthesis) .
  • Step 2: Optimize reaction conditions (e.g., pH, temperature, solvent polarity). For example, methanol or acetic acid is often used for solubility, while trifluoroacetic acid aids in deprotection .
  • Step 3: Purify via column chromatography or recrystallization. Monitor purity using HPLC (>95% purity is typical for research-grade compounds) .

Q. How is this compound characterized to confirm its structural integrity and purity?

Methodological Answer:

  • Analytical Techniques:
  • NMR Spectroscopy: Confirm stereochemistry (e.g., (2S) configuration) and proton environments .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., C₁₆H₁₈ClN₃O₄S for hypothetical structure) .
  • HPLC: Assess purity (>95% threshold for biological assays) .
    • Reference Data: Cross-check with databases like PubChem or NIST for spectral libraries .

Advanced Research Questions

Q. What experimental designs are recommended to study the enzymatic inhibition mechanisms of this compound in insect nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

  • In Vitro Assays: Use radioligand binding studies (e.g., [³H]imidacloprid competition assays) to quantify receptor affinity .
  • Kinetic Analysis: Measure IC₅₀ values under varying pH and temperature conditions to elucidate binding thermodynamics .
  • Control Experiments: Include structurally similar analogs (e.g., imidacloprid derivatives) to isolate the role of the propanoic acid group .

Q. How can researchers address contradictions in toxicity data between in vitro and in vivo studies of this compound?

Methodological Answer:

  • Data Validation: Replicate experiments using standardized protocols (e.g., OECD guidelines for agrochemicals) .
  • Metabolite Profiling: Identify hydrolytic or oxidative metabolites (e.g., via LC-MS/MS) that may explain species-specific toxicity .
  • Statistical Models: Apply multivariate analysis to distinguish assay artifacts (e.g., solvent interference) from true biological effects .

Q. What computational strategies are effective in predicting the environmental persistence of this compound?

Methodological Answer:

  • QSAR Modeling: Use descriptors like logP (partition coefficient) and soil sorption constants (Koc) to estimate biodegradability .
  • Molecular Dynamics (MD) Simulations: Simulate hydrolysis pathways in aquatic environments to predict half-life under varying pH .
  • Ecotoxicity Databases: Compare with structurally related compounds (e.g., 2-(4-ethylphenyl)propanoic acid) to infer bioaccumulation potential .

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